2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(2,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(13)9(3-6)15-11-14-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQWSCEOOTUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC(=CS2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of 2,5-dichloroaniline with thioamide derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of thiazole have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The mechanism of action may involve inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
Medicine
The compound is being explored for its therapeutic effects in treating diseases such as:
- Cancer : Research indicates that certain thiazole derivatives possess anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro .
- Neurological Disorders : Its potential as an acetylcholinesterase inhibitor suggests applications in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Activity
In a study evaluating various thiazole derivatives for antimicrobial activity against bacterial strains, specific derivatives showed significant inhibition rates. The results indicated that modifications to the thiazole ring could enhance efficacy against resistant strains .
Case Study 2: Anticancer Properties
Research on thiazole-based compounds demonstrated their ability to inhibit breast cancer cell lines effectively. Compounds were synthesized and tested for cytotoxicity using standard assays like Sulforhodamine B assay. The findings support further exploration of these compounds as potential anticancer agents .
Mechanism of Action
The mechanism of action of 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Phenylamino Group
Compound A : 2-{2-[(4-Trifluoromethylphenyl)amino]-1,3-thiazol-4-yl}acetic acid
- Structural Difference : The 2,5-dichlorophenyl group in the target compound is replaced with a 4-trifluoromethylphenyl group.
- Electronic Effects : The trifluoromethyl (-CF₃) group is a stronger electron-withdrawing substituent than chlorine, increasing the acidity of the acetic acid group and altering dipole interactions .
Compound B : Aceclofenac (2-[{2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetyl]oxy}acetic acid)
- Structural Difference: Aceclofenac contains a benzene ring linked to a dichlorophenylamino group and an acetic acid ester, unlike the thiazole core in the target compound.
- Functional Relevance : Aceclofenac’s anti-inflammatory activity arises from cyclooxygenase inhibition, whereas the thiazole-based target compound may exhibit divergent biological pathways due to its heterocyclic core .
Substitution at the Thiazole Core
Compound C : 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid
- Structural Difference: Methyl groups replace the (2,5-dichlorophenyl)amino group at position 2 and simplify the substitution pattern.
- Physical Properties :
- Reactivity: Methyl groups increase hydrophobicity, reducing solubility in polar solvents compared to the dichlorophenylamino-substituted analog.
Functional Group Variations
Compound D : N-Substituted 2-Arylacetamides (e.g., 2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide)
- Structural Difference : The thiazole core is replaced with a pyrazolone ring, and the acetic acid is substituted with an amide group.
- Crystallographic Insights : The amide group in such compounds forms planar dimers via N–H···O hydrogen bonds, a feature absent in the target compound due to its carboxylic acid group. Steric repulsion between substituents in Compound D results in significant dihedral angles (e.g., 80.7° between amide and dichlorophenyl groups), suggesting conformational flexibility differences compared to the rigid thiazole core .
Data Table: Key Structural and Physical Properties
| Compound Name | Core Structure | Substituent (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 1,3-Thiazole | 2-(2,5-Dichlorophenyl)amino; 4-acetic acid | ~301.15 | N/A | High acidity, metabolic stability |
| Compound A (CF₃ analog) | 1,3-Thiazole | 2-(4-Trifluoromethylphenyl)amino; 4-acetic acid | ~317.23 | N/A | Enhanced lipophilicity |
| Compound C (Methyl-substituted) | 1,3-Thiazole | 2,5-Dimethyl; 4-acetic acid | 171.21 | 110–113 | Low polarity, hydrophobic |
| Aceclofenac (Pharmaceutical analog) | Benzene | 2,6-Dichlorophenyl; ester-linked acetic acid | 354.19 | 149–153 | COX-2 inhibition, anti-inflammatory |
Biological Activity
2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8Cl2N2O2S. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the dichlorophenyl moiety contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-(2,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
| Molecular Formula | C11H8Cl2N2O2S |
| Molecular Weight | 301.16 g/mol |
| CAS Number | 1176120-71-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators such as prostaglandins. This mechanism suggests potential applications in treating inflammatory conditions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. Thiazole derivatives have shown promising results against various bacterial strains. For instance, compounds with similar structures have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in cell cultures stimulated by inflammatory agents. This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Thiazole derivatives are recognized for their anticancer activities. Studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells through various pathways. For example:
- In vitro studies revealed that certain thiazole compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Structure-activity relationship (SAR) analyses indicate that modifications on the thiazole ring can enhance cytotoxicity against specific cancer types .
Case Studies
- Anti-inflammatory Activity : A study conducted on thiazole derivatives highlighted the anti-inflammatory effects of compounds similar to this compound. The results showed significant inhibition of COX enzymes and reduced levels of inflammatory cytokines in stimulated macrophages .
- Anticancer Efficacy : In a comparative study involving various thiazole derivatives, one compound demonstrated potent activity against glioblastoma cells (U251), with IC50 values indicating strong cytotoxicity. The study suggested that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced anticancer activity .
Q & A
Q. What are the standard synthetic routes for preparing 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid?
The compound can be synthesized via cyclocondensation reactions. A typical protocol involves reacting substituted anilines (e.g., 2,5-dichloroaniline) with thiazole precursors under reflux in ethanol or dichloromethane. Glacial acetic acid is often added as a catalyst, and reaction conditions (e.g., 4–5 hours at 70–80°C) are optimized to achieve yields >75%. Post-reaction, the product is purified via recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and aromaticity.
- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- HPLC : To assess purity (>95% is typical for pharmacological studies).
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
Q. What solvents and storage conditions are recommended for this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Storage at room temperature in airtight containers under inert gas (e.g., N2) is advised to prevent hydrolysis of the thiazole ring or degradation of the acetic acid moiety .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives with bulky substituents?
Steric hindrance from substituents (e.g., 2,5-dichlorophenyl groups) can reduce yields. Strategies include:
- Using high-boiling solvents (e.g., DMF) to enhance solubility.
- Employing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation.
- Optimizing reaction time and temperature gradients to prevent side reactions .
Q. How do conflicting spectral data (e.g., unexpected NMR peaks) arise, and how can they be resolved?
Discrepancies may stem from:
- Tautomerism : The thiazole ring’s tautomeric equilibrium can cause split peaks. Use 2D NMR (e.g., COSY, HSQC) to assign signals unambiguously.
- Trace impurities : Recrystallize the compound or employ preparative HPLC. Cross-validate with FT-IR to identify functional group anomalies .
Q. What experimental designs are suitable for evaluating this compound’s biological activity?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC50 determination).
- Thermodynamic solubility studies : Use shake-flask methods with biorelevant media (e.g., simulated intestinal fluid) to predict bioavailability .
Q. How can computational methods complement experimental studies of this compound?
- Molecular docking : Predict binding affinities to protein targets (e.g., COX-2) using software like AutoDock Vina.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with antioxidant or anti-inflammatory activity .
Data Contradiction and Optimization
Q. How should researchers address inconsistencies in thermal stability data from different studies?
Variations in DSC results may arise from sample preparation (e.g., crystallization solvents). Standardize protocols:
- Use identical heating rates (e.g., 10°C/min).
- Validate with thermogravimetric analysis (TGA) to distinguish decomposition events from phase transitions .
Q. What strategies mitigate low reproducibility in biological assays?
- Strict controls : Include internal standards (e.g., β-actin in Western blots) and triplicate measurements.
- Batch testing : Prepare all assay reagents (e.g., cell culture media) in a single batch to minimize variability .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C11H9Cl2N3O2S | [10] |
| Melting Point | 139–140°C (DSC) | [10] |
| Solubility in DMSO | >50 mg/mL | [13] |
| LogP (Predicted) | 3.2 (ChemAxon) | [10] |
Table 2. Recommended Analytical Conditions
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H2O, 1 mL/min, 254 nm | [5] |
| 1H NMR | 400 MHz, DMSO-d6, δ 7.2–8.1 (aromatic) | [11] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
